molecular formula C7H11N3O2 B8739916 Methyl1-propyl-1H-1,2,3-triazole-4-carboxylate

Methyl1-propyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B8739916
M. Wt: 169.18 g/mol
InChI Key: IPBGTXUGCZOMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl1-propyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl1-propyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and proceeds under mild conditions, often in the presence of a solvent like ethanol or water .

Industrial Production Methods

For industrial-scale production, the synthesis of methyl 1-propyl-1,2,3-triazole-4-carboxylate can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl1-propyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl1-propyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-propyl-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-1,2,4-triazole-3-carboxylate
  • 1-Phenyl-1H-1,2,3-triazole-4-carboxylate
  • 1,2,4-Triazole-3-carboxylic acid

Uniqueness

Methyl1-propyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 1-propyltriazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-3-4-10-5-6(8-9-10)7(11)12-2/h5H,3-4H2,1-2H3

InChI Key

IPBGTXUGCZOMOX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(N=N1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

methyl 1,2,3-triazole-4-carboxylate (17.6 g) was dissolved in DMF (210 ml), potassium carbonate (11.5 g) and iodopropane (14.9 ml) were added to the mixture, and the mixture was stirred for 16 hours at room temperature. After filtration, the solvent was removed under reduced pressure, and water was added to the obtained residue, and the mixture was extracted with methylene chloride. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give methyl 2-propyl-1,2,3-triazole-4-carboxylate (10.3 g), methyl 1-propyl-1,2,3-triazole-5-carbonate (3.2 g) and methyl 1-propyl-1,2,3-triazole-4-carboxylate (2.6 g).
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two

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